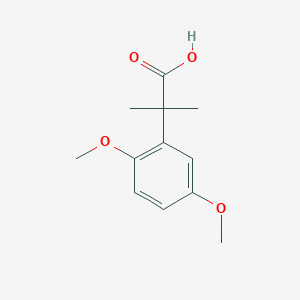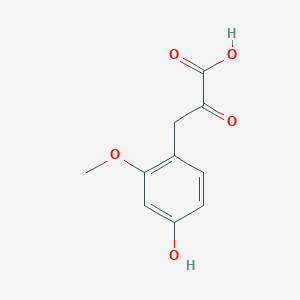
1-Bromo-3-(2-bromopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-bromopropyl)benzene is an organic compound with the molecular formula C9H10Br2. It consists of a benzene ring substituted with a bromine atom and a 2-bromopropyl group. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-bromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Substitution: Products include phenylpropyl derivatives with various functional groups.
Oxidation: Products include phenylpropyl alcohols or ketones.
Reduction: Products include phenylpropane and other hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-3-(2-bromopropyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-bromopropyl)benzene involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The benzene ring provides stability to the intermediate species formed during these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-phenylpropane: Similar structure but lacks the additional bromine atom on the propyl group.
Bromobenzene: Contains a single bromine atom on the benzene ring.
3-Bromopropylbenzene: Similar structure but with the bromine atom on the propyl group.
Uniqueness
1-Bromo-3-(2-bromopropyl)benzene is unique due to the presence of two bromine atoms, which allows it to undergo a wider range of chemical reactions compared to its similar compounds. This makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
23430-37-7 |
|---|---|
Formule moléculaire |
C9H10Br2 |
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
1-bromo-3-(2-bromopropyl)benzene |
InChI |
InChI=1S/C9H10Br2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |
Clé InChI |
JMZJZQSKBJTMFX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
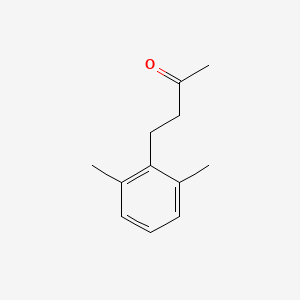
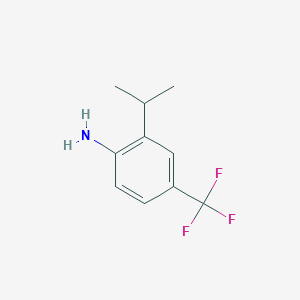
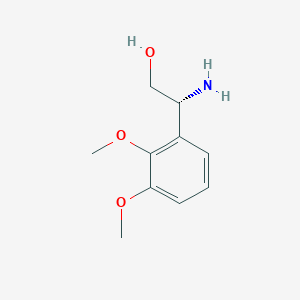
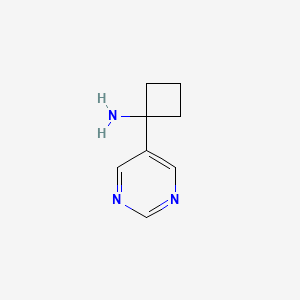

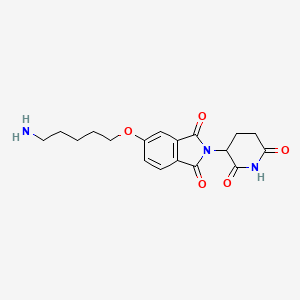
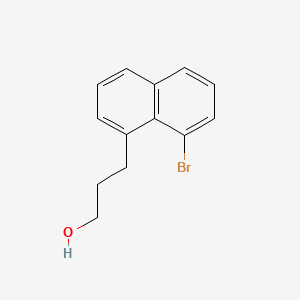
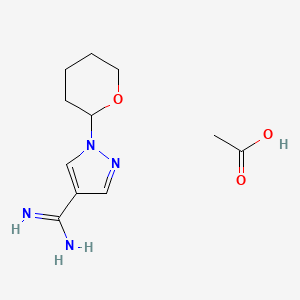
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)

